N-(5-Acetyl-4-methyl-thiazol-2-yl)-3-phenyl-propionamide
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Description
N-(5-Acetyl-4-methyl-thiazol-2-yl)-3-phenyl-propionamide, also known as AMT, is a thiazole-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Thiazole derivatives, including this compound, have shown discrete antimicrobial activity . Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. Understanding their mechanisms of action and optimizing their efficacy could contribute to combating infectious diseases.
- Interestingly, 3-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and increase seed yield and oil content . Investigating its effects on other crops and understanding the underlying pathways could have implications for sustainable agriculture.
- Thiazole derivatives have been studied for their potential as anti-inflammatory, antipyretic, and anticancer agents . Researchers explore their structural modifications to enhance bioactivity and reduce toxicity. This compound could serve as a starting point for drug development.
- Thiazole-based compounds find applications in functional dye synthesis . Their unique electronic properties make them suitable for use in optoelectronic devices, sensors, and materials with tunable properties.
- Although not directly studied for neurological disorders, thiazole derivatives have been investigated in related areas such as Alzheimer’s disease, schizophrenia, and depression . Further research could explore their neuroprotective effects.
- Thiazole derivatives have potential in managing metabolic disorders, including diabetes . Investigating their impact on glucose metabolism and insulin sensitivity could lead to novel therapeutic approaches.
Antimicrobial Activity
Plant Growth Promotion
Medicinal Chemistry
Functional Dyes and Materials
Neurological Disorders
Metabolic Disorders and Diabetes
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-14(11(2)18)20-15(16-10)17-13(19)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKAQDFYPFPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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